N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group and a tetrahydroquinoxalinyl acetamide moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds have been found to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.
Mode of Action
It’s worth noting that related compounds have shown to have analgesic effects . This suggests that this compound may interact with its targets to modulate pain perception.
Biochemical Pathways
Given the analgesic properties of related compounds , it can be inferred that this compound may influence pathways related to pain perception and response.
Result of Action
Related compounds have been found to have analgesic effects , suggesting that this compound may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine derivative to form the desired acetamide compound . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and may require the presence of a catalyst or base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with modified functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Phenyl derivatives with different substituents replacing the chloro group.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the target compound.
4-chloro-3-(trifluoromethyl)aniline: Another related compound with similar structural features.
3,5-bis(trifluoromethyl)phenyl isocyanate: A compound with two trifluoromethyl groups, offering different reactivity and properties.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(25)8-14-16(26)24-13-4-2-1-3-12(13)23-14/h1-7,14,23H,8H2,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOITESDJANECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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